S-tert-Butyl acetothioacetate S-tert-Butyl acetothioacetate
Brand Name: Vulcanchem
CAS No.: 15925-47-0
VCID: VC21059295
InChI: InChI=1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
SMILES: CC(=O)CC(=O)SC(C)(C)C
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol

S-tert-Butyl acetothioacetate

CAS No.: 15925-47-0

Cat. No.: VC21059295

Molecular Formula: C8H14O2S

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

S-tert-Butyl acetothioacetate - 15925-47-0

Specification

CAS No. 15925-47-0
Molecular Formula C8H14O2S
Molecular Weight 174.26 g/mol
IUPAC Name S-tert-butyl 3-oxobutanethioate
Standard InChI InChI=1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
Standard InChI Key FXOMETKMHQLOHH-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)SC(C)(C)C
Canonical SMILES CC(=O)CC(=O)SC(C)(C)C

Introduction

Physical and Chemical Properties

S-tert-Butyl acetothioacetate possesses several distinctive physical and chemical properties that influence its handling, storage, and applications in synthetic processes. The following table summarizes the key properties of this compound:

PropertyValueReference
CAS Number15925-47-0
Molecular FormulaC₈H₁₄O₂S
Molecular Weight174.26 g/mol
AppearanceLiquid
Boiling Point95-100°C at 0.9 mm Hg
Density0.994 g/mL at 25°C
Flash Point182°F (83.3°C)
pKa8.90±0.46 (Predicted)
WGK (Water Hazard Class)3 (Severe hazard to waters)

The compound contains a β-keto thioester functional group, which confers specific chemical reactivity patterns. The presence of the tert-butyl group on the sulfur atom provides steric hindrance, which can affect the reactivity of the thioester group in certain reactions. The β-keto group is acidic due to the adjacent carbonyl group, allowing for enolization and subsequent reactions at this position .

From a structural perspective, S-tert-Butyl acetothioacetate features a thioester linkage (R-C(=O)-S-R') rather than the more common oxygen-based ester linkage (R-C(=O)-O-R') found in traditional acetoacetate esters. This structural distinction leads to differences in hydrolytic stability, nucleophilicity, and leaving group ability, which can be exploited in synthetic applications .

Synthesis Methods

Several methods have been reported for the synthesis of S-tert-Butyl acetothioacetate, with the most prominent approach described in the literature involving the reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and 2-methyl-2-propanethiol (tert-butylthiol) .

Synthesis from 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

The primary synthetic route to S-tert-Butyl acetothioacetate involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with 2-methyl-2-propanethiol. This method was reported in Synthetic Communications (1992, vol. 22, p. 2329-2333) by Lopez-Alvarado, Avendano, and Menendez .

The reaction proceeds as follows:

  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one acts as an acetoacetylating agent

  • 2-Methyl-2-propanethiol (tert-butyl thiol) serves as the nucleophile

  • The reaction typically involves heating for approximately 12 hours

  • Yields of approximately 90% have been reported for this method

This synthesis represents a direct approach to forming the thioester linkage while simultaneously installing the β-keto functionality characteristic of the acetoacetate structure.

Alternative Synthetic Approaches

While the literature predominantly focuses on the method described above, other potential synthetic routes may include:

  • Transesterification reactions between thiols and existing acetoacetate esters

  • Direct thioesterification of acetoacetic acid derivatives with tert-butyl thiols

  • Reactions involving ketene or ketene equivalents with tert-butyl thiols

These alternative approaches may offer advantages in specific contexts, though they are less well-documented in the available literature for this particular compound.

Applications and Uses

S-tert-Butyl acetothioacetate serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and fine chemical applications. Its utility stems from the unique reactivity patterns conferred by the combination of thioester and β-keto functionalities.

Pharmaceutical Applications

One of the documented applications of S-tert-Butyl acetothioacetate is in the synthesis of 2,5-dimethoxyacetoacetanilide, a compound with potential pharmaceutical relevance . The thioester group can serve as an activated acyl donor in various transformations, making it useful in the construction of structurally complex pharmaceutical intermediates.

Organic Synthesis Applications

The compound can function as a building block in the synthesis of:

  • Heterocyclic compounds through condensation reactions

  • β-keto derivatives through selective transformations

  • Sulfur-containing natural product analogs

  • Novel materials with specific functional properties

The thioester functionality provides a unique reactivity profile compared to traditional oxygen-based esters, offering complementary synthetic pathways in complex molecule synthesis.

Hazard TypeClassificationDetailsReference
GHS SymbolGHS07Warning
Hazard CodesXiIrritant
Risk StatementsH335-H319-H315, 36/37/38Irritating to eyes, respiratory system, and skin
Precautionary StatementsP264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362Includes measures for eye/skin contact
WGK Germany3Severe hazard to waters

Environmental Considerations

The high water hazard classification (WGK 3) indicates that this compound poses severe risks to aquatic environments. Proper disposal protocols should be followed to prevent environmental contamination, including:

  • Collection of waste material in appropriate containers

  • Disposal through authorized chemical waste handlers

  • Prevention of release into drains or water systems

  • Compliance with local and national regulations governing chemical waste disposal

Analytical Methods and Characterization

Various analytical techniques can be employed to characterize S-tert-Butyl acetothioacetate and assess its purity for research and industrial applications.

Spectroscopic Analysis

Standard spectroscopic methods applied to this compound include:

Chromatographic Analysis

Gas chromatography (GC) represents an effective method for purity determination, as noted in product specifications indicating analysis by GC for purity assessment (typically >96%) .

High-performance liquid chromatography (HPLC) can also be employed for analysis, particularly when thermal stability is a concern or when analyzing reaction mixtures containing this compound.

Comparative Analysis with Related Compounds

Understanding the relationship between S-tert-Butyl acetothioacetate and structurally related compounds provides valuable context for its applications and reactivity patterns.

Comparison with Oxygen Analogs

The most direct comparison is with tert-butyl acetoacetate (CAS: 1694-31-1), which contains an oxygen ester rather than a thioester. Key differences include:

PropertyS-tert-Butyl acetothioacetatetert-Butyl acetoacetateReference
Molecular FormulaC₈H₁₄O₂SC₈H₁₄O₃
Molecular Weight174.26 g/mol158.2 g/mol
Physical StateLiquidLiquid
Boiling Point95-100°C (0.9 mm Hg)71-72°C (11 mmHg)
Density0.994 g/mL0.954 g/mL
Reactivity PatternEnhanced nucleophilicity at sulfurStandard ester reactivity
Leaving Group AbilitySuperior (thiolate vs. alkoxide)Standard for esters

The thioester group generally exhibits greater reactivity toward nucleophilic attack compared to oxygen esters, while also providing a better leaving group (thiolate vs. alkoxide) in certain reactions.

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